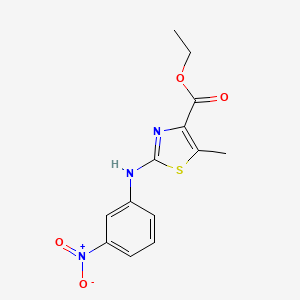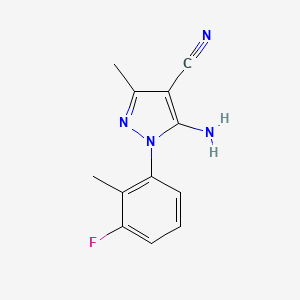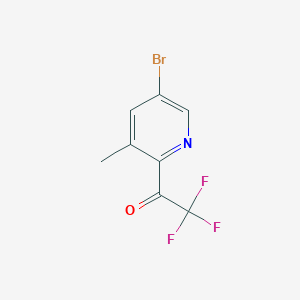
1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one
Overview
Description
“1-(5-Bromo-3-methylpyridin-2-yl)ethanone” is a chemical compound with the molecular formula C8H8BrNO . It has a molecular weight of 214.06 g/mol .
Molecular Structure Analysis
The InChI code for “1-(5-Bromo-3-methylpyridin-2-yl)ethanone” is 1S/C8H8BrNO/c1-5-3-7(9)4-10-8(5)6(2)11/h3-4H,1-2H3 . The Canonical SMILES is CC1=CC(=CN=C1C(=O)C)Br .Physical And Chemical Properties Analysis
The physical form of “1-(5-Bromo-3-methylpyridin-2-yl)ethanone” is solid . It has a topological polar surface area of 30 Ų . The compound has one rotatable bond . The XLogP3-AA value is 1.9 , which is a measure of the compound’s lipophilicity.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Pyridine Derivatives : A study by Ahmad et al. (2017) utilized a similar compound, 5-bromo-2-methylpyridin-3-amine, in Suzuki cross-coupling reactions to synthesize novel pyridine derivatives. These derivatives were studied for their potential as chiral dopants in liquid crystals and displayed moderate biological activities, including anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
Use in Fluorine Compounds Synthesis : Dmowski (2011) reviewed the synthetic applications of 1-bromo-1-chloro-2,2,2-trifluoroethane, a closely related compound, emphasizing its role in the preparation of various fluorine-containing compounds via organometallic and free radical reactions (Dmowski, 2011).
Structural Analysis of Schiff Base Compounds : Wang et al. (2008) synthesized a new Schiff base compound using a similar pyridine derivative. The compound was characterized through elemental analysis, IR spectra, and X-ray diffraction, demonstrating antibacterial activities and potential medicinal applications (Wang et al., 2008).
Biological and Medicinal Research
Pyrimidine Biheterocycles Synthesis : Aquino et al. (2017) used a trifluoro derivative in the synthesis of (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles, which are valuable in pharmaceutical and agricultural research (Aquino et al., 2017).
Antibacterial and Antimicrobial Studies : The study of Schiff base compounds, similar to the compound of interest, has shown significant antibacterial activities, suggesting their potential use in combating bacterial infections (Wang et al., 2008).
Antioxidant and DNA Binding Activities : Yılmaz et al. (2020) examined the structure and properties of a phthalide derivative, which displayed antioxidant activities and DNA binding affinity, indicating its potential in biochemical research (Yılmaz et al., 2020).
Photophysical and Electrochemical Studies
- Investigation in Photophysics : Stagni et al. (2008) researched iridium complexes involving pyridine-based ligands, focusing on their photophysical properties, which are relevant in the development of light-emitting devices and biological labeling (Stagni et al., 2008).
properties
IUPAC Name |
1-(5-bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c1-4-2-5(9)3-13-6(4)7(14)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEMFGMGYFLFCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1415403.png)

![7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1415405.png)
![2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1415406.png)
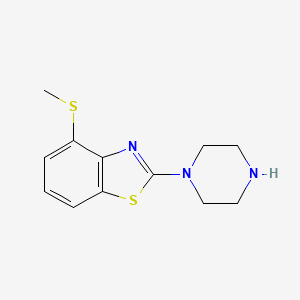
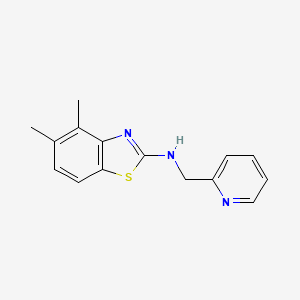

![2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1415417.png)
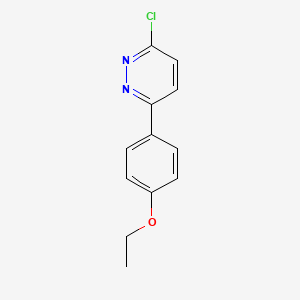
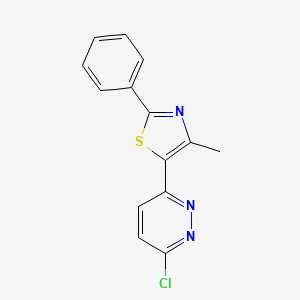
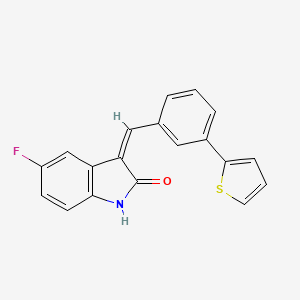
![(2Z)-4-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B1415423.png)
